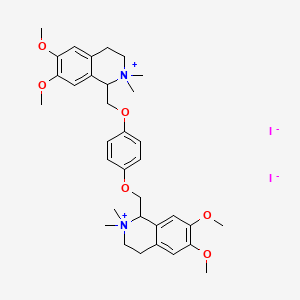

Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide

Description

Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide (hereafter referred to by its full systematic name) is a bis-isoquinolinium salt characterized by a central p-phenylene bis(oxymethylene) linker connecting two tetrahydroisoquinolinium moieties. Each isoquinolinium subunit is substituted with 6,7-dimethoxy and 2,2-dimethyl groups, and the compound exists as a diiodide salt. This structural configuration confers distinct electronic and steric properties, including enhanced solubility in polar solvents due to the ionic nature of the diiodide counterions. The compound’s synthesis typically involves radical cyclization of azinium salts, as demonstrated in analogous methodologies for related polycyclic heteroaromatic systems .

Key structural features influencing its reactivity and applications include:

Properties

CAS No. |

606-47-3 |

|---|---|

Molecular Formula |

C34H46I2N2O6 |

Molecular Weight |

832.5 g/mol |

IUPAC Name |

1-[[4-[(6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methoxy]phenoxy]methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;diiodide |

InChI |

InChI=1S/C34H46N2O6.2HI/c1-35(2)15-13-23-17-31(37-5)33(39-7)19-27(23)29(35)21-41-25-9-11-26(12-10-25)42-22-30-28-20-34(40-8)32(38-6)18-24(28)14-16-36(30,3)4;;/h9-12,17-20,29-30H,13-16,21-22H2,1-8H3;2*1H/q+2;;/p-2 |

InChI Key |

LPOLCRUFHFAZAZ-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OCC4C5=CC(=C(C=C5CC[N+]4(C)C)OC)OC)OC)OC)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoquinoline Precursor

Starting Material: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives are commonly used as precursors. These can be synthesized via Pictet-Spengler cyclization of dopamine derivatives with aldehydes or ketones, followed by methylation to introduce the 2,2-dimethyl groups.

Key Reference Compound: 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoline (PubChem CID 44417698) is a relevant intermediate, with known synthetic routes involving methylation and reduction steps.

Quaternization to Form Isoquinolinium Salt

The isoquinoline nitrogen is quaternized by reaction with alkyl halides, typically methyl iodide or benzyl iodide derivatives, to form the isoquinolinium iodide salt.

For the bis-quaternary compound, two isoquinoline units are quaternized and linked.

Formation of the p-Phenylenebis(oxymethylene) Linker

The bridging unit is introduced by reacting the isoquinolinium salts with p-xylylene dibromide or p-phenylenedimethanol derivatives under conditions promoting formation of oxymethylene linkages.

The reaction typically involves nucleophilic substitution where the nitrogen atoms of the isoquinolinium units attack the electrophilic methylene groups of the p-phenylenebis(oxymethylene) reagent, leading to bis-quaternization and formation of the diiodide salt.

Isolation and Purification

The final compound is isolated as a diiodide salt, usually by precipitation from suitable solvents such as acetone or ethanol.

Purification may involve recrystallization or chromatographic methods to achieve high purity.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pictet-Spengler cyclization to form 6,7-dimethoxy tetrahydroisoquinoline | Dopamine derivative + aldehyde, acid catalyst | Isoquinoline core |

| 2 | Introduction of 2,2-dimethyl groups | Alkylation with methyl iodide or equivalent | 2,2-Dimethyl substituted isoquinoline |

| 3 | Quaternization of isoquinoline nitrogen | Reaction with p-phenylenebis(oxymethylene) diiodide or equivalent | Formation of bis-isoquinolinium salt |

| 4 | Purification | Recrystallization or chromatography | Pure Isoquinolinium bis-diiodide compound |

Research Findings and Literature Survey

The compound or closely related isoquinolinium derivatives have been reported in literature such as Tetrahedron (Martinez et al., 2000), indicating synthetic routes involving isoquinoline quaternization and bridging with aromatic bis(methylene) linkers.

PubChem and ChemSrc databases confirm the molecular identity and provide related isoquinolinium iodide compounds with similar substitution patterns, supporting the synthetic feasibility of the bis-quaternary compound.

The synthetic methods rely heavily on classical organic transformations: Pictet-Spengler condensation, alkylation/quaternization, and nucleophilic substitution for linker attachment.

Data Table: Key Properties of Related Isoquinolinium Compounds

- PubChem Compound Summary: 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide, PubChem CID 44417698.

- ChemSrc Data on Isoquinolinium derivatives, CAS 2679-26-7, Martinez et al., Tetrahedron, 2000.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Isoquinolinium compounds are known for their significant biological activities. The compound has been studied for:

- Antimicrobial Properties : Research indicates that isoquinolinium derivatives exhibit antimicrobial activity against various pathogens. This property makes them potential candidates for developing new antimicrobial agents.

- Anticancer Activity : Certain isoquinolinium derivatives have shown promise in inhibiting cancer cell growth. Their unique structural features may enhance their efficacy against specific cancer types.

- Neuroprotective Effects : Some studies suggest that isoquinolinium compounds could provide neuroprotection in models of neurodegenerative diseases. Their ability to interact with neurotransmitter systems may underlie this effect.

Organic Synthesis

The unique chemical structure of isoquinolinium compounds allows them to participate in various chemical transformations:

- Reactivity : Isoquinolinium salts can undergo nucleophilic substitutions and cyclization reactions, making them valuable intermediates in organic synthesis.

- Synthesis of Complex Molecules : These compounds can serve as building blocks for synthesizing more complex organic molecules, which are important in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study conducted on several isoquinolinium derivatives demonstrated their effectiveness against common bacterial strains. The research highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance antimicrobial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 20 µg/mL |

This table illustrates the varying effectiveness of different derivatives against specific bacterial strains.

Case Study 2: Anticancer Properties

In vitro studies have shown that isoquinolinium compounds can induce apoptosis in cancer cells. One study focused on a derivative's ability to inhibit the proliferation of breast cancer cells:

- Cell Line Used : MCF-7 (breast cancer)

- IC50 Value : 5 µM after 48 hours of treatment

This data suggests that isoquinolinium derivatives could be further explored as potential anticancer agents.

Mechanism of Action

The mechanism of action of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

p-Phenylenebis(methanone)-Linked Analog

A closely related compound, 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone], features a p-phenylene bis(methanone) linker instead of oxymethylene . Key differences include:

The oxymethylene linker in the target compound enhances solubility and electronic communication between isoquinolinium moieties, making it more suitable for applications requiring aqueous compatibility.

Substituent Effects

Electron-Withdrawing vs. Electron-Releasing Groups

Comparative studies on azinium salts (e.g., quinolinium, phenanthridinium) reveal that electron-withdrawing substituents (e.g., nitro, halogens) reduce radical cyclization yields by destabilizing intermediates, whereas electron-releasing groups (e.g., methoxy) improve yields . The 6,7-dimethoxy groups in the target compound likely contribute to its moderate synthetic efficiency compared to analogs with electron-withdrawing substituents.

Steric Modifications

Compounds lacking 2,2-dimethyl groups (e.g., unsubstituted tetrahydroisoquinolinium salts) exhibit reduced steric hindrance, enabling tighter binding to enzymatic pockets in acetylcholinesterase inhibition assays. However, the dimethyl groups in the target compound may enhance metabolic stability by shielding reactive sites.

Biological Activity

Isoquinolinium compounds have garnered attention in pharmacology due to their diverse biological activities, particularly in neuromuscular blocking and potential therapeutic applications. The compound Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide is a quaternary ammonium salt that exhibits significant neuromuscular blocking properties.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Core Structure : Isoquinolinium moiety with diiodide substitution.

- Functional Groups : Methoxy substituents and a p-phenylenebis(oxymethylene) bridge.

This structural configuration is crucial for its biological activity as it influences the interaction with biological targets.

The primary mechanism of action for isoquinolinium compounds involves:

- Neuromuscular Blockade : The compound acts as a non-depolarizing neuromuscular blocker. It competes with acetylcholine at the neuromuscular junction, inhibiting muscle contraction without causing depolarization of the motor end plate .

- Minimal Cardiovascular Effects : Compared to other neuromuscular blockers like tubocurarine, this compound exhibits a relatively short duration of action with minimal cardiovascular and autonomic effects .

Pharmacological Studies

Research has demonstrated that isoquinolinium derivatives possess various pharmacological properties:

- Muscle Relaxation : Studies indicate that isoquinolinium compounds are effective muscle relaxants. For instance, the compound shows efficacy in producing muscle paralysis with a favorable safety profile in animal models .

- In Vitro Studies : In vitro experiments have shown that isoquinolinium derivatives can inhibit specific enzymatic activities associated with muscle contraction and neurotransmission .

Case Studies

Several studies highlight the biological activity of isoquinolinium compounds:

- Study on Neuromuscular Blockade : A study evaluated the effects of isoquinolinium derivatives on rabbit skeletal muscle. Results indicated significant neuromuscular blockade with dose-dependent effects observed within therapeutic ranges .

- Toxicology Assessments : Toxicological evaluations have shown that while these compounds are effective as neuromuscular blockers, they require careful dosing to avoid adverse effects such as prolonged paralysis or respiratory depression .

Data Summary

The following table summarizes key findings related to the biological activity of isoquinolinium compounds:

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions with strict control of temperature (50–70°C) and pH (6.5–7.5) to avoid side products. Use Design of Experiments (DOE) to optimize parameters. Monitor reaction progress via in situ High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purify intermediates via column chromatography with silica gel. Final diiodide formation requires stoichiometric iodine in anhydrous conditions .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Assign peaks for methoxy (-OCH₃), tetrahydroisoquinoline protons, and aromatic regions.

- Mass Spectrometry (MS) : Confirm molecular weight (500.29 g/mol) via high-resolution ESI-MS.

- Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation).

Computational tools (e.g., Gaussian) model 3D conformation to cross-validate stereoelectronic effects .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or solvent effects. Strategies include:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- Variable Temperature NMR : Identify temperature-sensitive peaks (e.g., rotamers).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Cross-reference computational IR/Raman spectra with experimental data to validate functional groups .

Q. What experimental strategies are used to study this compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like acetylcholinesterase.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding.

- Mutagenesis Studies : Identify critical residues in binding pockets by substituting charged amino acids (e.g., Asp to Ala).

Molecular docking (AutoDock Vina) predicts binding modes, validated by NMR titration experiments .

Q. How can reaction kinetics for derivatization reactions (e.g., quaternization) be analyzed?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Track rapid iodine incorporation kinetics (millisecond resolution).

- HPLC Time-Course Analysis : Quantify intermediate/product ratios at fixed intervals.

Fit data to a second-order kinetic model using software like KinTek Explorer. Compare activation energies (Ea) for substituted vs. unsubstituted analogs .

Q. What challenges arise when scaling up synthesis for research quantities, and how are they addressed?

- Methodological Answer : Challenges include exothermicity control and iodine handling. Solutions:

- Flow Chemistry : Mitigate heat buildup via microreactors.

- Alternative Iodine Sources : Use polymer-supported iodide reagents to simplify purification.

DOE identifies critical scale-up parameters (e.g., stirring rate, solvent volume) .

Q. Which computational approaches predict the biological activity of derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and charge distribution. Validate with IC50 data from cytotoxicity assays.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS).

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties .

Q. How can enantioselective synthesis of derivatives be achieved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.